4-丙基-1H-吡唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

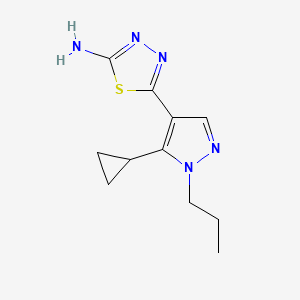

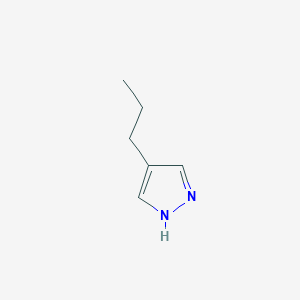

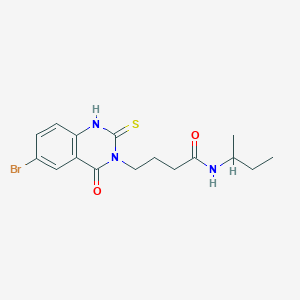

4-Propyl-1H-pyrazole is a chemical compound with the CAS Number: 21037-81-0 . It has a molecular weight of 110.16 . The IUPAC name for this compound is also 4-propyl-1H-pyrazole .

Synthesis Analysis

The synthesis of pyrazole derivatives, including 4-Propyl-1H-pyrazole, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .

Molecular Structure Analysis

The molecular structure of 4-Propyl-1H-pyrazole is characterized by a five-membered heterocyclic ring with two adjacent nitrogen atoms and three carbon atoms . The Inchi Code for this compound is 1S/C6H10N2/c1-2-3-6-4-7-8-5-6/h4-5H,2-3H2,1H3, (H,7,8) .

Chemical Reactions Analysis

Pyrazole derivatives, including 4-Propyl-1H-pyrazole, are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .

Physical and Chemical Properties Analysis

4-Propyl-1H-pyrazole is a liquid at room temperature . Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .

科学研究应用

合成技术

微波促进合成

Cheng 等人 (2014) 的一项研究讨论了 4-取代芳基吡唑的合成,其中包括使用微波辐射的化合物,如 4-丙基-1H-吡唑。该方法提供了温和的反应条件、高产率和短反应时间等优点 (Cheng, Wu, Han, & Yang, 2014)。

一锅法合成方法

Jacob 等人 (2019) 报告了一锅法合成 1-芳基-4-(有机硒基)-1H-吡唑,其中可能包括 4-丙基-1H-吡唑衍生物。该方法强调简化合成过程 (Jacob, de Oliveira, Peglow, Nascimento, & Bartz, 2019)。

生物和药理学研究

生物活性

Karrouchi 等人 (2019) 探索了 3,5-二甲基-1H-吡唑衍生物的抗氧化活性,揭示了它们在医学应用中的潜力。这表明 4-丙基-1H-吡唑也可能表现出类似的生物活性 (Karrouchi, Fettach, Radi, Yousfi, Taoufik, Mabkhot, Alterary, Faouzi, & Ansar, 2019)。

雌激素受体结合

Stauffer 等人 (2000) 发现某些四取代吡唑(可能包括 4-丙基-1H-吡唑)是雌激素受体的高亲和力配体。这些发现对于开发用于医疗用途的特异性激动剂具有重要意义 (Stauffer, Coletta, Tedesco, Nishiguchi, Carlson, Sun, Katzenellenbogen, & Katzenellenbogen, 2000)。

材料科学和化学

- 晶体合成和表征:Vyas 等人 (2012) 对 1-苯基-3-(丙烷-2-基)-1H-吡唑-5-醇(一种与 4-丙基-1H-吡唑密切相关的化合物)的合成和表征进行了研究。他们的研究突出了吡唑衍生物在材料科学中的重要性 (Vyas, Akbari, Tala, Joshi, & Joshi, 2012)。

其他应用

- 有机化学中的构建模块:Guillou 等人 (2011) 报告了各种碘化吡唑衍生物的制备,展示了吡唑化合物(如 4-丙基-1H-吡唑)作为构建模块在创建新化学实体中的效用 (Guillou, Guillou, Bonhomme, Bonhomme, Ermolenko, & Janin, 2011)。

作用机制

Target of Action

Pyrazole derivatives, which include 4-propyl-1h-pyrazole, have been reported to exhibit diverse physiological and pharmacological activities . This suggests that 4-Propyl-1H-pyrazole may interact with multiple targets, depending on its specific chemical structure and functional groups.

Mode of Action

Pyrazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets of 4-Propyl-1H-pyrazole.

Biochemical Pathways

Given the diverse physiological and pharmacological activities of pyrazole derivatives , it is likely that 4-Propyl-1H-pyrazole affects multiple biochemical pathways. The downstream effects of these interactions would depend on the specific pathways involved and the nature of the interactions.

Result of Action

Given the diverse physiological and pharmacological activities of pyrazole derivatives , it is likely that 4-Propyl-1H-pyrazole has multiple effects at the molecular and cellular levels.

安全和危害

未来方向

Pyrazole-containing compounds, including 4-Propyl-1H-pyrazole, continue to be a focus of research due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in various fields . Researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

生化分析

Cellular Effects

Pyrazole derivatives have been reported to exhibit numerous physiological and pharmacological activities

Molecular Mechanism

It is known that pyrazoles can have diverse effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

属性

IUPAC Name |

4-propyl-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c1-2-3-6-4-7-8-5-6/h4-5H,2-3H2,1H3,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAXKXMVDJJMGRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CNN=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

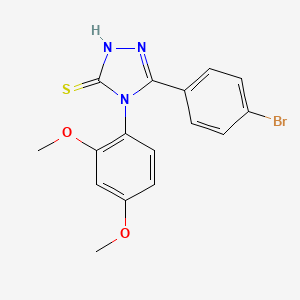

Q1: What is the primary molecular target of PPT?

A1: PPT exhibits high selectivity for estrogen receptor alpha (ERα) [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ].

Q2: How does PPT interact with ERα compared to ERβ?

A2: PPT demonstrates significantly higher binding affinity for ERα over ERβ, making it a valuable tool for investigating ERα-specific effects [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ].

Q3: What are the downstream effects of PPT binding to ERα?

A3: Upon binding to ERα, PPT initiates a cascade of intracellular events. This includes the modulation of gene expression, activation of signaling pathways like ERK1/2, CREB, and AKT, and influencing cellular processes such as proliferation, differentiation, and apoptosis [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. The specific effects depend on the cell type and physiological context.

Q4: How does the structure of PPT contribute to its ERα selectivity?

A5: The 4-propyl-1H-pyrazole moiety in PPT is crucial for its ERα selectivity. Modifications to this core structure, such as the addition of different substituents, can significantly impact binding affinity and selectivity for ER subtypes [, ].

Q5: What is the role of the hydroxyl groups in PPT's activity?

A5: The three hydroxyl groups in the phenyl rings of PPT are essential for its binding to the ER ligand-binding domain. These hydroxyl groups likely participate in hydrogen bonding and other interactions with amino acid residues within the binding pocket, contributing to the overall affinity and selectivity of the molecule.

Q6: What in vitro models have been used to study PPT's effects?

A7: Various cell lines, including MCF-7 breast cancer cells, HepG2 liver cancer cells, 3T3-L1 adipocytes, and primary cultures of neurons, have been employed to study PPT's effects on cell proliferation, gene expression, and signaling pathways [, , , , , , , , ].

Q7: What in vivo models have been used to study PPT's effects?

A8: Rodent models, including ovariectomized rats and mice, have been widely used to investigate PPT's effects on various physiological processes, including bone health, metabolism, cardiovascular function, and neuroprotection [, , , , , , , , , , , , , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2699741.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide](/img/structure/B2699745.png)

![2-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-3-methylquinoxaline](/img/structure/B2699746.png)

![N-[(1,1-Dimethylspiro[2,3-dihydronaphthalene-4,2'-cyclopropane]-1'-yl)methyl]prop-2-enamide](/img/structure/B2699747.png)

![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2699750.png)

![2-[4-(3,4-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B2699754.png)

![[3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2699755.png)

![3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-cyclopropylpyridazine](/img/structure/B2699758.png)